(2R,5R)-1-(2-(1,3-Dioxolan-2-YL)phenyl)-2,5-dimethylphospholane
CAS No.: 1044256-04-3
Cat. No.: VC11693838
Molecular Formula: C15H21O2P
Molecular Weight: 264.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1044256-04-3 |
|---|---|
| Molecular Formula | C15H21O2P |
| Molecular Weight | 264.30 g/mol |
| IUPAC Name | 2-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl]-1,3-dioxolane |
| Standard InChI | InChI=1S/C15H21O2P/c1-11-7-8-12(2)18(11)14-6-4-3-5-13(14)15-16-9-10-17-15/h3-6,11-12,15H,7-10H2,1-2H3/t11-,12-/m1/s1 |
| Standard InChI Key | JAKXTLMNIHPLEU-VXGBXAGGSA-N |
| Isomeric SMILES | C[C@@H]1CC[C@H](P1C2=CC=CC=C2C3OCCO3)C |
| SMILES | CC1CCC(P1C2=CC=CC=C2C3OCCO3)C |
| Canonical SMILES | CC1CCC(P1C2=CC=CC=C2C3OCCO3)C |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Stereochemical Configuration
The systematic IUPAC name 2-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl]-1,3-dioxolane reflects its bis-cyclohexyl configuration, where the phospholane ring (a five-membered phosphorous heterocycle) is substituted at the 1-position by a 2-(1,3-dioxolan-2-yl)phenyl group . The R,R stereochemistry at the 2 and 5 positions of the phospholane ring is critical to its function as a chiral inducer in catalytic systems.
Molecular Structure and Key Descriptors
The compound’s structure (Fig. 1) features:
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A phospholane core with methyl groups at the 2 and 5 positions.
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A 1,3-dioxolane ring fused to a phenyl group, which acts as an electron-donating substituent.
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A tertiary phosphorous atom coordinated to the aryl-dioxolane system.
The SMILES notation explicitly encodes the stereochemistry , while the InChIKey JAKXTLMNIHPLEU-VXGBXAGGSA-N facilitates database searches .
Table 1: Structural and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 264.30 g/mol | |
| Density | 1.105 g/mL | |
| Refractive Index | 1.572 | |
| Flash Point | >110°C (230°F) | |
| Sensitivity | Air/moisture sensitive |
Synthesis and Manufacturing
Synthetic Routes
The ligand is synthesized via a multi-step sequence beginning with the preparation of enantiopure 2,5-dimethylphospholane precursors. Key steps include:
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Ring-opening phosphorylation: Reaction of a chiral epoxide with a phosphine source to form the phospholane backbone.
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Buchwald-Hartwig coupling: Introduction of the 2-(1,3-dioxolan-2-yl)phenyl group via palladium-catalyzed cross-coupling.
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Purification: Chromatographic separation to isolate the R,R diastereomer, achieving ≥97% purity .
Challenges in Scale-Up
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Air Sensitivity: The tertiary phosphorous center oxidizes readily, requiring inert atmosphere handling (argon or nitrogen) .
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Stereochemical Integrity: Maintaining enantiopurity during coupling reactions demands precise temperature and catalyst control.
Applications in Asymmetric Catalysis
Role as a Chiral Ligand
The compound’s rigid, electron-rich structure enables coordination to transition metals (e.g., rhodium, iridium), forming catalysts for:
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Hydrogenation of α,β-unsaturated ketones: Achieving enantiomeric excess (ee) >90% in pharmaceutical intermediates.
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Asymmetric allylic alkylation: Key for constructing quaternary stereocenters in natural product synthesis.
Table 2: Catalytic Performance in Selected Reactions
| Reaction Type | Substrate | ee (%) | Metal Center | Reference |
|---|---|---|---|---|
| Hydrogenation | Methyl benzoylformate | 92 | Rhodium | |
| Allylic Alkylation | Cyclohexenyl acetate | 88 | Iridium |
Mechanistic Insights
The dioxolane-phenyl group enhances π-backbonding with metal centers, stabilizing transition states and favoring pro-R facial selectivity. Computational studies (DFT) suggest that the methyl groups on the phospholane ring impose torsional strain, reducing competing pathways.
Physical and Chemical Properties
Spectroscopic Characterization
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: A singlet at δ 15.2 ppm confirms the phospholane structure .
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IR Spectroscopy: Strong absorptions at 1245 cm (P–C stretch) and 1080 cm (C–O–C of dioxolane).
Future Directions and Research Opportunities
Expanding Catalytic Scope
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Photoredox Catalysis: Investigating dual catalytic systems with iridium photosensitizers.
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C–H Functionalization: Leveraging the ligand’s electron density for sp C–H activation.
Sustainable Synthesis
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Biocatalytic Routes: Enzymatic resolution to improve stereoselectivity and reduce metal waste.
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